Regioselective Reactivity: 6-OMe vs. 6-H and 6-Cl Pyrimidine-4-carbaldehydes (Class-Level Gap Analysis)
No published head-to-head kinetic or thermodynamic study compares 6-methoxypyrimidine-4-carbaldehyde directly with 6-H, 6-Cl, or 6-Me analogs in the same assay. The electronic effect of the 6-OMe group can be inferred from Hammett σp⁺ parameters (σp⁺ ≈ -0.78 for OMe vs. σp⁺ = 0 for H and σp⁺ ≈ 0.11 for Cl), predicting enhanced electrophilic aromatic substitution rates at the 5-position and reduced carbonyl electrophilicity relative to the 6-H parent, but no experimentally determined relative rate constants or regioselectivity ratios have been reported for this specific scaffold [1].
| Evidence Dimension | Predicted electronic effect on electrophilic aromatic substitution reactivity |
|---|---|
| Target Compound Data | 6-OMe: Hammett σp⁺ ≈ -0.78 (strongly activating, o/p-directing) |
| Comparator Or Baseline | 6-H: σp⁺ = 0; 6-Cl: σp⁺ ≈ 0.11 (weakly deactivating) |
| Quantified Difference | Δσp⁺ ≈ -0.78 (6-OMe vs. 6-H); Δσp⁺ ≈ -0.89 (6-OMe vs. 6-Cl) |
| Conditions | Class-level Hammett linear free-energy relationship inference; no experimental validation on this pyrimidine scaffold identified |
Why This Matters
The predicted electronic activation by 6-OMe may favor electrophilic substitution at the 5-position, but without experimental verification this cannot serve as a reliable procurement discriminator.
- [1] Kuujia.com. Cas no 1780366-57-5 (4-Pyrimidinecarboxaldehyde, 6-methoxy-). Product information and related literature summary. Accessed 2026-05-05. View Source
